molecular formula C34H39F6N5O6 B12327520 [9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

Cat. No.: B12327520
M. Wt: 727.7 g/mol
InChI Key: YKXRITLMCRSWKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and the product is purified to achieve high purity . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to maintain the required reaction conditions and ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in the formation of various substituted derivatives of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) .

Scientific Research Applications

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescent labeling. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biological molecules in fluorescence microscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is unique due to its specific structure, which provides distinct fluorescent properties. Its high purity and quality make it particularly valuable for precise scientific research applications .

Properties

Molecular Formula

C34H39F6N5O6

Molecular Weight

727.7 g/mol

IUPAC Name

[9-[2-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(15-19(25)3)29(24-16-20(4)26(34-6-2)18-28(24)37-27)21-9-7-8-10-22(21)30(36)35-14-13-32-12-11-31;2*3-2(4,5)1(6)7/h7-10,15-18,32-33H,5-6,11-14,31H2,1-4H3,(H,35,36);2*(H,6,7)

InChI Key

YKXRITLMCRSWKA-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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